REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6]1[C:14]([Br:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9]>O>[Br:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:7]2[C:6]=1[NH:4][C:2](=[O:3])[NH:1][C:8]2=[O:9]
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1Br
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 4.7 g
|
Type
|
STIRRING
|
Details
|
stirred rapidly for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to give a fine suspension
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(NC(NC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.84 mmol | |
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |